molecular formula C10H10N2 B160759 1-Benzylimidazole CAS No. 4238-71-5

1-Benzylimidazole

Cat. No. B160759
CAS RN: 4238-71-5
M. Wt: 158.2 g/mol
InChI Key: KKKDZZRICRFGSD-UHFFFAOYSA-N
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Description

1-Benzylimidazole is an N-imidazole derivative that has been shown to have strong cardiotonic activity . It is a selective inhibitor of thromboxane synthase and reduces TXB2 levels, thereby increasing blood flow in ischemia-reperfusion injury of the rat brain . It is also a CYP inhibitor that inhibits the biotransformation of MeO-BDEs (methoxylated-brominated diphenyl ethers) to OH-BDEs (hydroxylated) in fishes .


Synthesis Analysis

Benzimidazoles can be synthesized through a variety of methods. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .


Molecular Structure Analysis

The molecular structure of 1-Benzylimidazole consists of a benzene ring fused with an imidazole through an ethylene group . The average weight of the molecule is 158.1998 and the monoisotopic weight is 158.08439833. The chemical formula is C10H10N2 .


Chemical Reactions Analysis

The chemical and pharmacological activity of 1-Benzylimidazole was analyzed using vibrational, NMR, and UV-Visible spectroscopic tools . The necessary data were obtained by recording FT-IR, FT-Raman, NMR, and UV-Visible spectra .


Physical And Chemical Properties Analysis

1-Benzylimidazole has a density of 1.2419 (rough estimate), a melting point of 68-70°C (lit.), and a boiling point of 310°C (lit.) . It is insoluble and has a vapor pressure of 0.00112mmHg at 25°C . The refractive index is estimated to be 1.6392 .

Scientific Research Applications

1. Effects on Hepatic Enzymes

1-Benzylimidazole has been shown to influence the activities of hepatic enzymes, such as cytochromes P-450, epoxide hydrolases, and UDP-glucuronosyltransferases in rats. This compound causes dose-dependent hepatomegaly and decreases plasma levels of triglycerides. It increases the activities of lauric acid hydroxylase, benzphetamine N-demethylase, and other enzymes, suggesting an induction process without high affinity binding to the cytosolic Ah receptor. Additionally, it stimulates various forms of UDP-glucuronosyltransferase and enhances protein bands corresponding to cytochromes P-450c and P-450b (Magdalou et al., 1988).

2. Pharmacological Activity Analysis

Vibrational, NMR, and UV-Visible spectroscopic tools have been used to analyze the pharmacological activity of 1-benzylimidazole. These analyses have linked bathochromic shifts in the UV-Visible spectrum to strong cardiotonic activity. Molecular reactivity and polarization studies correlate with the pharmacodynamic activity of 1-benzylimidazole. Notably, the NBO analysis delineates asymmetric charge interaction transitions among orbitals, which are crucial for understanding its pharmacological behavior (Madanagopal et al., 2017).

3. Role in Antimicrobial and Antifungal Activities

Benzimidazole derivatives, including 1-Benzylimidazole, have been studied for their antimicrobial and antifungal activities. These compounds have shown significant inhibitory effects against various pathogens, including bacteria and fungi, making them potential candidates for clinical drugs in treating microbial infections and tumor inhibition. The structure-activity relationship studies of these derivatives provide insights into their potential for medical applications in combating infections and cancer (Khalifa et al., 2018).

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

1-benzylimidazole
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InChI

InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2
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InChI Key

KKKDZZRICRFGSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N2
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DSSTOX Substance ID

DTXSID60195183
Record name 1-Benzylimidazole
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Molecular Weight

158.20 g/mol
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Physical Description

White or cream colored crystalline powder; [Alfa Aesar MSDS]
Record name 1-Benzylimidazole
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Vapor Pressure

0.00021 [mmHg]
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Product Name

1-Benzylimidazole

CAS RN

4238-71-5
Record name 1-Benzylimidazole
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Record name 1-benzyl-1H-imidazole
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Melting Point

68-70 °C
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Synthesis routes and methods I

Procedure details

260 ml of 50% strength sodium hydroxide solution, 102 g (1.5 mol) of imidazole and 18 g (0.11 mol) of 1-benzimidazole were introduced into a 1 1 four-neck flask with stirrer, thermometer, dropping funnel and reflux condenser, and 209 g (1.65 mol) of benzyl chloride were added dropwise at 50° C., cooling with a water bath. After the addition was complete, the mixture was stirred at 50° C. for 30 min. and then diluted with 350 g of water in order to dissolve the salts completely. The organic phase was then separated off, the aqueous phase was extracted with toluene, and the combined organic phases were dried over sodium sulfate. Removal of the toluene was followed by distillation under reduced pressure. 243 g of 99% pure 1-benzylimidazole (yield 222 g (94%) after subtraction of the product employed as catalyst) of boiling point 132°-135° C. under 0.5 mbar were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
[Compound]
Name
1-benzimidazole
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
209 g
Type
reactant
Reaction Step Two
Name
Quantity
350 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the selected experimental protocol, 44 g of imidazole (0.65 mol.), 100 g of benzyl chloride (0.78 mol.), and 60 g of KOH (1.07 mol.) in 700 ml of THF are placed in a 1-liter balloon flask. The reaction mixture is brought to reflux for 120 h, then cooled at ambient temperature. The organic phase is filtered and the solvent is evaporated under reduced pressure. The obtained solid product is dissolved in 500 ml of CH2Cl2, then washed with water (3×100 ml). The organic phase is dried on Na2SO4, filtered, then evaporated under reduced pressure. The collected solid is recrystallized in toluene to yield 67 g of desired product.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
SV Vasnin, J Cetrullo, RA Geanangel… - Inorganic Chemistry, 1990 - ACS Publications
… 1-vinyl- and 1-benzylimidazole and 1,2,4-triazole) were prepared and characterized. In the case of the 1vinyl- and 1-benzylimidazole adducts, X-ray structure determinations were …
Number of citations: 12 pubs.acs.org
JM Navas, A Chana, B Herradón… - … and Chemistry: An …, 2003 - Wiley Online Library
… CYP1A mRNA was more abundant in cells treated with 3.125 μM 1-benzylimidazole (BIM) (right lane) than in control cells (left lane). No differences were observed in the β-actin mRNA …
Number of citations: 21 setac.onlinelibrary.wiley.com
A Madanagopal, S Periandy, P Gayathri… - Journal of Taibah …, 2017 - Elsevier
The chemical and pharmacological activity of the compound 1-benzylimidazole was analysed using vibrational, NMR and UV-Visible spectroscopic tools. The necessary data were …
Number of citations: 18 www.sciencedirect.com
IB Onyeachu, DI Njoku, S Kaya… - Journal of Adhesion …, 2022 - Taylor & Francis
The sour corrosion of C1018 carbon steel in CO 2 -saturated 3.5% NaCl + 100 ppm H 2 S solution and its inhibition by a low-toxic molecule, 1–benzylimidazole (1–Benz), has been …
Number of citations: 8 www.tandfonline.com
A Świtlicka, B Machura, R Kruszynski… - Inorganic Chemistry …, 2020 - pubs.rsc.org
We report the preparation, spectroscopic characterisation, crystal structure determination and cryomagnetic investigation of three cobalt(II) complexes of formula trans-[Co(bim)4(NCS)2] …
Number of citations: 10 pubs.rsc.org
J Magdalou, M Totis, AF Boiteux-Antoine… - Biochemical …, 1988 - Elsevier
… In conclusion, 1-benzylimidazole administration causes a non specific induction of drug-metabolizing enzymes in the liver. The variety of these effects raises the question of the …
Number of citations: 26 www.sciencedirect.com
Y Zang, XM Wu, ZY Zheng, HB Song… - … Section E: Structure …, 2008 - scripts.iucr.org
… After removing CH 2 Cl 2 , 1-benzylimidazole, as a pale yellow liquid was obtained yield: 2.7 g (89.7%). 1-Benzylimidazole (2.000 g, 12.6 mmol) was reacted with hydrochloric acid (8 ml…
Number of citations: 1 scripts.iucr.org
K Adama, I Onyeachu - Journal of the Nigerian Society of …, 2022 - journal.nsps.org.ng
… , 1-benzylimidazole has been identified as a promising imidazole derivative for the inhibition of stainless steel acid corrosion. 1-benzylimidazole … As Figure 1 shows, 1-benzylimidazole …
Number of citations: 10 journal.nsps.org.ng
IB Onyeachu, IB Obot, EE Oguzie - Materials Today Communications, 2023 - Elsevier
… Here, the performance of 1–benzylimidazole (BZM) as a corrosion inhibitor for C1018 carbon steel in 15% HCl was investigated using electrochemical, weight loss and surface …
Number of citations: 1 www.sciencedirect.com
LI Kruse, C Kaiser, WE DeWolf Jr… - Journal of medicinal …, 1986 - ACS Publications
Dopamine/3-hydroxylase (DBH; EC1. 14.17. 1), a cop-per-containing mixed-function oxidase, catalyzes the penultimate step in the catecholamine biosynthetic path-way, the …
Number of citations: 47 pubs.acs.org

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